molecular formula C15H14O3 B1604881 DI-M-TOLYL CARBONATE CAS No. 620-52-0

DI-M-TOLYL CARBONATE

Cat. No.: B1604881
CAS No.: 620-52-0
M. Wt: 242.27 g/mol
InChI Key: PDYNXWPJDVOHDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: DI-M-TOLYL CARBONATE is typically synthesized through the reaction of m-tolyl alcohol with phosgene or its derivatives under acidic conditions. The reaction involves the formation of an intermediate chloroformate, which then reacts with another molecule of m-tolyl alcohol to form the carbonate ester .

Industrial Production Methods: In industrial settings, this compound is produced by reacting m-tolyl alcohol with dimethyl carbonate in the presence of a catalyst. This method is preferred due to its higher yield and lower environmental impact compared to phosgene-based methods . The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions: DI-M-TOLYL CARBONATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as titanium alkoxides.

    Substitution: Amines, often under mild heating.

Major Products:

    Hydrolysis: m-Tolyl alcohol, carbon dioxide.

    Transesterification: Various carbonate esters.

    Substitution: Carbamates.

Comparison with Similar Compounds

Uniqueness: DI-M-TOLYL CARBONATE is unique due to its specific aromatic m-tolyl groups, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .

Properties

IUPAC Name

bis(3-methylphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYNXWPJDVOHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278127
Record name bis(3-methylphenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-52-0
Record name Di(m-cresyl) carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC6345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(3-methylphenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI(M-CRESYL) CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW67J05KRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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